molecular formula C21H24N4O3S B10860138 N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(E)-5-hydroxy-3-[(E)-3-oxo-3-phenylprop-1-enyl]sulfanylpent-2-en-2-yl]formamide

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(E)-5-hydroxy-3-[(E)-3-oxo-3-phenylprop-1-enyl]sulfanylpent-2-en-2-yl]formamide

Cat. No.: B10860138
M. Wt: 412.5 g/mol
InChI Key: IYLXFMHBICTCPI-KWKPKBFNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule featuring a pyrimidine core substituted with amino and methyl groups, a formamide linkage, and a conjugated enol-thioether moiety with a phenylpropenyl substituent. Its IUPAC name reflects its intricate structure, which includes stereochemical (E)-configurations at specific double bonds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H24N4O3S

Molecular Weight

412.5 g/mol

IUPAC Name

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(E)-5-hydroxy-3-[(E)-3-oxo-3-phenylprop-1-enyl]sulfanylpent-2-en-2-yl]formamide

InChI

InChI=1S/C21H24N4O3S/c1-15(25(14-27)13-18-12-23-16(2)24-21(18)22)20(8-10-26)29-11-9-19(28)17-6-4-3-5-7-17/h3-7,9,11-12,14,26H,8,10,13H2,1-2H3,(H2,22,23,24)/b11-9+,20-15+

InChI Key

IYLXFMHBICTCPI-KWKPKBFNSA-N

Isomeric SMILES

CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(\CCO)/S/C=C/C(=O)C2=CC=CC=C2)/C

Canonical SMILES

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SC=CC(=O)C2=CC=CC=C2)C

Origin of Product

United States

Biological Activity

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(E)-5-hydroxy-3-[(E)-3-oxo-3-phenylprop-1-enyl]sulfanylpent-2-en-2-yl]formamide is a complex organic compound with potential biological activities. This compound is a derivative of pyrimidine, which has been extensively studied for its various pharmacological properties.

Chemical Structure and Properties

The compound's empirical formula is C24H34N8O4S2C_{24}H_{34}N_{8}O_{4}S_{2} with a molecular weight of approximately 562.71 g/mol. The structure features a pyrimidine ring, which is known to contribute to the biological activity of many compounds.

PropertyValue
Molecular FormulaC24H34N8O4S2
Molecular Weight562.71 g/mol
CAS Number67-16-3
Boiling Point659.5°C at 760 mmHg
Density1.289 g/cm³

Antimicrobial Activity

Research indicates that derivatives of pyrimidine, including the compound , exhibit significant antimicrobial properties. Various studies have shown that such compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi.

  • Mechanism of Action : The antimicrobial activity is often attributed to their ability to interfere with nucleic acid synthesis or function, as well as disrupting cell membrane integrity.
  • Case Studies :
    • A study conducted by Nassar et al. demonstrated that certain pyrimidine derivatives showed high bactericidal activity against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values significantly lower than traditional antibiotics .
    • Another investigation revealed that a similar compound exhibited antifungal activity against Candida albicans, highlighting the potential for broad-spectrum antimicrobial applications .

Antioxidant Properties

The compound has also been noted for its antioxidant capabilities, which can mitigate oxidative stress in biological systems. This property is crucial for protecting cells from damage caused by free radicals.

  • Mechanism : The antioxidant activity is believed to stem from the presence of hydroxyl groups in its structure, which can donate electrons and neutralize free radicals.
  • Research Findings : Studies have shown that compounds with similar structures to N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(E)-5-hydroxy...] can significantly reduce markers of oxidative stress in vitro .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

  • Absorption : Preliminary studies suggest that this compound is well absorbed when administered orally, leading to increased levels of active metabolites in systemic circulation.
  • Distribution : It has been observed that while it effectively increases thiamine levels in blood and other tissues, its penetration into the central nervous system may be limited .
  • Metabolism and Excretion : The metabolic pathways involve conversion into various active metabolites, which are then excreted primarily through urine.

Comparison with Similar Compounds

Target Compound

  • Core structure: 4-amino-2-methylpyrimidine.
  • Functional groups: Formamide, hydroxy group, (E)-configured enol-thioether, and 3-oxo-3-phenylpropenyl chain.

Analog 1: N-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-N-(4-hydroxy-1-methyl-2-(propylsulfinyl)-1-butenyl)formamide (CAS 14684-64-1)

  • Core structure : Same pyrimidine core.
  • Functional groups : Sulfinyl (S=O) instead of thioether (S–C), altering polarity and oxidation state.

Analog 2: 2-{[4-methyl-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide (CAS 333758-65-9)

  • Core structure: Dihydropyrimidinone with a sulfanyl-acetamide chain.
  • Functional groups : Acetamide and allyl substituents instead of formamide and phenylpropenyl.
  • Impact: The dihydropyrimidinone core may confer distinct hydrogen-bonding patterns, influencing binding affinity .

Table 1: Structural Comparison

Compound Core Structure Key Substituents Oxidation State of S
Target Compound Pyrimidine Formamide, hydroxy, (E)-enol-thioether, phenylpropenyl Thioether (S–C)
Analog 1 (CAS 14684-64-1) Pyrimidine Formamide, hydroxy, sulfinyl Sulfinyl (S=O)
Analog 2 (CAS 333758-65-9) Dihydropyrimidinone Acetamide, allyl, sulfanyl Thioether (S–C)

Physicochemical Properties

Target Compound

  • Molecular formula : Likely C₂₃H₂₇N₅O₃S (estimated from structure).
  • Polarity : Moderate (hydroxy and formamide groups vs. aromatic phenylpropenyl).
  • Solubility : Expected to be low in water due to the hydrophobic phenylpropenyl chain.

Analog 1 (CAS 14684-64-1)

  • Molecular formula : C₁₅H₂₃N₅O₃S.
  • pKa : ~7.83 (predicted for similar compounds), suggesting moderate acidity/basicity .
  • Solubility : Higher than the target compound due to sulfinyl group.

Analog 2 (CAS 333758-65-9)

  • Molecular formula : C₁₇H₁₉N₃O₂S.
  • Density : 1.22 g/cm³ (predicted), typical for aromatic acetamides .
  • Solubility : Likely low due to the 4-methylphenyl group.

Table 2: Physicochemical Data

Compound Molecular Formula Molecular Weight Density (g/cm³) Predicted pKa
Target Compound C₂₃H₂₇N₅O₃S 477.56 N/A ~8.2*
Analog 1 (CAS 14684-64-1) C₁₅H₂₃N₅O₃S 361.45 N/A 7.83
Analog 2 (CAS 333758-65-9) C₁₇H₁₉N₃O₂S 329.42 1.22 7.83

*Estimated based on analogous functional groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.